![molecular formula C15H12N2O B7725431 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-59-3](/img/structure/B7725431.png)

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Vue d'ensemble

Description

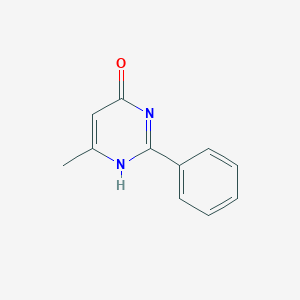

“2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C15H12N2O and a molecular weight of 236.27 . It is used for research purposes .

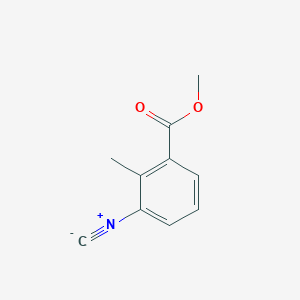

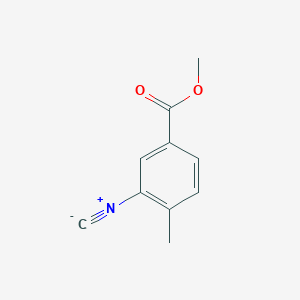

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis

The InChI code for “2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is 1S/C15H12N2O/c1-11-14(10-18)17-9-13(7-8-15(17)16-11)12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis

“2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is a solid at room temperature . It has a molecular weight of 236.27 .Applications De Recherche Scientifique

Chemical Synthesis

“2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is used in chemical synthesis . Its unique structure makes it a valuable compound in the creation of new chemical entities.

Catalysis

This compound forms complexes with copper (II) salts, namely Cu (CH3COO)2, CuSO4, Cu (NO3)2, and CuCl2, which possess excellent catalytic activities for the oxidation of catechol to o-quinone. This makes it useful in catalysis research.

Pharmaceutical Research

Due to its high biological activity, “2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is used in pharmaceutical research . It can form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze the catechol oxidation reaction .

Material Science

In material science, this compound has been used to functionalize silica for the first time to afford a functional adsorbent . Its structure was fully characterized, making it a valuable compound in the field of material science .

Transition Metal Complexes

“2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” can form stable electron-rich complexes with transition metals . This property is useful in the study of transition metal complexes and their applications.

Adsorbent Creation

This compound has been used to create a functional adsorbent by functionalizing silica . This opens up possibilities for its use in creating new types of adsorbents for various applications.

Safety and Hazards

The safety information for “2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds interact with various enzymes and proteins, influencing cellular processes .

Mode of Action

It’s suggested that it might form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze certain reactions .

Biochemical Pathways

Related compounds have been shown to induce changes in jak/stat and mapk pathways related to inflammation, diabetes, and cancer .

Pharmacokinetics

Similar compounds are known to undergo metabolic activation involving cytochrome p450 enzymes .

Result of Action

It’s suggested that it exhibits high biological and pharmaceutical activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . For instance, the presence of certain metals can enhance its catalytic activity .

Propriétés

IUPAC Name |

2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-14(10-18)17-9-13(7-8-15(17)16-11)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVINHAAQVOEACY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=CC2=N1)C3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201154 | |

| Record name | 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

CAS RN |

728864-59-3 | |

| Record name | 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Amino(azaniumyl)methylidene]-[(3-iodophenyl)methyl]azanium;sulfate](/img/structure/B7725348.png)

![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7725418.png)

![6-Methyl-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7725424.png)